

Preclinical Safety Profile of AZD1222: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical safety data for AZD1222 (ChAdOx1 nCoV-19), the adenovirus-vectored vaccine against COVID-19. The information collated herein is derived from publicly available regulatory documents and scientific publications, offering insights into the toxicology, biodistribution, and developmental and reproductive safety of the vaccine candidate in non-clinical animal models.

Executive Summary

Preclinical safety evaluation of AZD1222 was conducted in line with international regulatory guidelines, primarily utilizing mouse models. The data package supported the progression of the vaccine into clinical trials and its subsequent authorization. Key findings from these studies indicate a favorable safety profile, with the majority of observations being localized, transient, and consistent with the expected immunological response to a vaccine. No evidence of systemic toxicity, adverse effects on fertility or development, or genotoxicity was observed. The vaccine vector was found to be largely confined to the injection site with limited and transient distribution to other tissues.

Toxicology Studies

Repeat-dose toxicity studies were conducted to evaluate the potential adverse effects of AZD1222 following multiple administrations. These studies were performed in compliance with Good Laboratory Practice (GLP).



Experimental Protocol: Repeat-Dose Toxicity in Mice

A repeat-dose toxicity study was conducted in mice to assess the safety of AZD1222.

- Animal Model: CD-1 Mice.[1]
- Dosage and Administration: Intramuscular (IM) injection. While specific dose levels are not
 publicly detailed, studies were conducted using the intended clinical dose.
- Study Design: The study included a main study phase with repeated vaccine administration and a recovery phase to assess the reversibility of any findings.[2]
- Parameters Monitored:
 - Clinical observations (daily)
 - Body weight and food consumption
 - Hematology
 - Clinical chemistry
 - Gross pathology at necropsy
 - Histopathology of a comprehensive list of tissues

Summary of Findings

The repeat-dose toxicity study in mice revealed no adverse findings related to the administration of AZD1222.[3] The observed changes were consistent with the expected pharmacological effect of a vaccine, primarily a localized inflammatory response at the injection site.

Table 1: Summary of Repeat-Dose Toxicity Findings in Mice



Parameter	Observation	Interpretation
Local Tolerance	Mononuclear and/or mixed cell inflammation at the injection site and adjacent sciatic nerve. [2]	Non-adverse, expected inflammatory response to IM injection of a vaccine. Findings were reversible.[2]
Systemic Toxicity	No evidence of systemic toxicity.	The vaccine was well-tolerated systemically.
Hematology	Minor, transient changes consistent with an immune response.	Expected pharmacological effect.
Clinical Chemistry	No clinically relevant changes.	No evidence of organ toxicity.
Gross Pathology	No significant findings.	No macroscopic abnormalities observed.
Histopathology	Findings limited to the injection site and draining lymph nodes, consistent with an immune response.	No evidence of toxicity in other organs.

Biodistribution

A single-dose biodistribution study was performed in mice to determine the distribution and persistence of the AZD1222 vector DNA in various tissues.

Experimental Protocol: Biodistribution in Mice

- Animal Model: CD-1 mice (80 male, 80 female).
- Dosage and Administration: A single intramuscular injection of AZD1222.
- Study Design: Tissues were collected at multiple time points up to 29 days postadministration.
- Methodology: Vector DNA levels were quantified using a validated quantitative polymerase chain reaction (qPCR) assay.



• Tissues Analyzed: Blood, feces, brain, spinal cord, reproductive tissues, liver, spleen, bone marrow, and injection site muscle and sciatic nerve.

Summary of Findings

The biodistribution of AZD1222 was largely localized to the injection site, with rapid clearance from the body.

Table 2: Biodistribution of AZD1222 Vector DNA in Mice Following a Single Intramuscular Injection

Tissue	Findings
Injection Site	Highest levels of vector DNA detected, with a significant decrease over 29 days, indicating clearance.
Sciatic Nerve (proximal to injection site)	Low levels of vector DNA detected, likely due to proximity to the injection site.
Liver, Spleen, Bone Marrow	Low and transient levels of vector DNA observed, consistent with clearance by the reticuloendothelial system.
Blood, Brain, Spinal Cord, Reproductive Tissues	No quantifiable levels of AZD1222 vector DNA were detected.
Feces	No quantifiable concentrations, with the exception of one sample at Day 2.

Developmental and Reproductive Toxicity (DART)

A DART study was conducted in female mice to evaluate the potential effects of AZD1222 on fertility, embryo-fetal development, and postnatal development.

Experimental Protocol: DART Study in Mice

Animal Model: Female CD-1 mice.



- Study Design: The study was conducted in two phases: an embryofetal development (EFD)
 phase and a littering phase for postnatal assessment.
- Dosage and Administration: Intramuscular injections were administered prior to mating and during gestation.
- Parameters Evaluated (EFD Phase): Female mating, fertility, pregnancy, implantation, and in-utero embryofetal morphological development.
- Parameters Evaluated (Littering Phase): Parturition, pup survival, and physical development.

Summary of Findings

The DART study did not reveal any vaccine-related adverse effects on female fertility or on embryo-fetal or postnatal development.

Table 3: Summary of Developmental and Reproductive Toxicity Findings in Mice

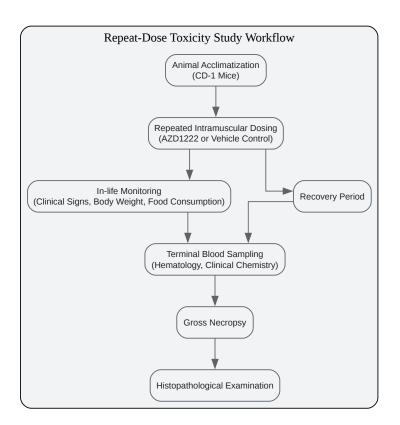
Parameter	Finding
Female Fertility	No vaccine-related effects on mating or fertility indices.
Embryo-fetal Survival and Development	No adverse effects on fetal survival or external, visceral, or skeletal findings.
Pup Survival and Postnatal Development	No vaccine-related effects on pup survival or physical development.
Maternal and Pup Immunogenicity	Antibody responses were observed in dams, with evidence of placental and lactational transfer of antibodies to fetuses and pups.

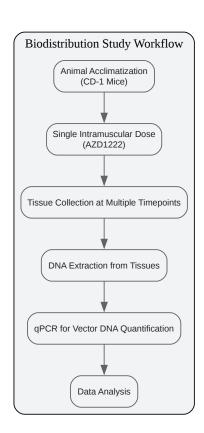
Genotoxicity and Carcinogenicity

Genotoxicity and carcinogenicity studies were not performed for AZD1222. This is in accordance with regulatory guidelines for vaccines, as the components are not expected to have genotoxic or carcinogenic potential.



Visualizations Experimental Workflows



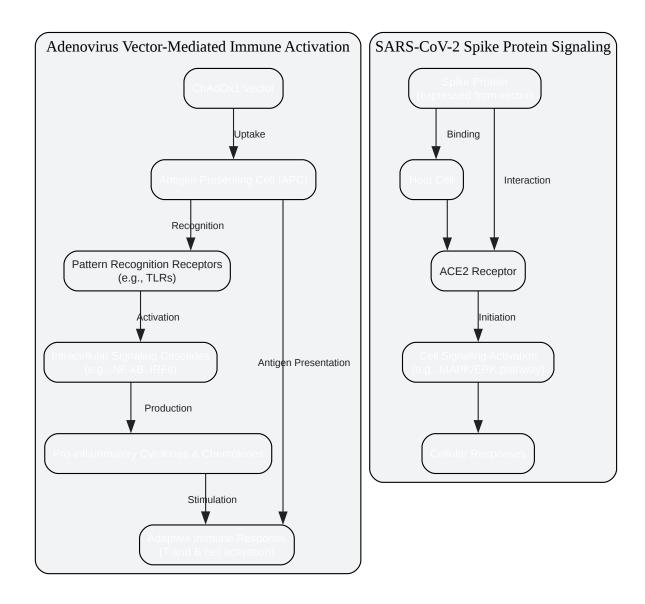


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Caption: Experimental workflows for preclinical repeat-dose toxicity and biodistribution studies of AZD1222.

Signaling Pathways





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Caption: Simplified signaling pathways involved in the immune response to AZD1222.

Conclusion

The preclinical safety data for AZD1222, derived from studies in mice, demonstrate a safety profile that supported its clinical development. The findings were characterized by localized and



transient inflammatory responses at the injection site, consistent with the expected mechanism of action for a vaccine. There was no evidence of systemic toxicity, and the vaccine vector showed limited and transient biodistribution. Furthermore, no adverse effects on female fertility or developmental and reproductive outcomes were observed. These non-clinical data, in conjunction with the extensive clinical trial data, have established the safety of AZD1222 for human use.

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References

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- To cite this document: BenchChem. [Preclinical Safety Profile of AZD1222: An In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12430860#preclinical-safety-data-for-azd1222]

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